molecular formula C13H12N2O2 B13130423 3-(Benzyloxy)picolinamide CAS No. 24059-86-7

3-(Benzyloxy)picolinamide

Cat. No.: B13130423
CAS No.: 24059-86-7
M. Wt: 228.25 g/mol
InChI Key: KHKMKPMVKSVVMC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)picolinamide is a chemical compound with the CAS Registry Number 24059-86-7. It has a molecular formula of C 13 H 12 N 2 O 2 and a molecular weight of 228.25 g/mol [ citation:1 ]. Its structure features a picolinamide core substituted with a benzyloxy group. The picolinamide functional group is a known pharmacophore and versatile chelating ligand in medicinal and materials chemistry. Research into picolinamide derivatives has identified them as scaffolds with antifungal properties, where they have been shown to inhibit fungal growth by targeting Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein essential in yeast [ citation:7 ]. Furthermore, picolinamide structures are utilized in synthesizing advanced materials, such as tetracoordinated organoboron complexes, which exhibit unique photoluminescence properties like aggregation-induced emission (AIE) [ citation:3 ]. The benzyloxy moiety, as seen in other research compounds, is often employed in chemical synthesis as a protective group or to modulate the lipophilicity and bioavailability of a molecule [ citation:2 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses [ citation:9 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24059-86-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-phenylmethoxypyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O2/c14-13(16)12-11(7-4-8-15-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,16)

InChI Key

KHKMKPMVKSVVMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Benzyloxy Picolinamide and Its Analogues

Direct Synthesis Strategies for the 3-(Benzyloxy)picolinamide Core

Regioselective Functionalization Approaches on the Pyridine (B92270) Ring

The primary challenge in constructing the core of this compound lies in achieving the correct 2,3-disubstitution pattern on the pyridine ring. The key precursor is 3-hydroxypyridine-2-carboxamide (also known as 3-hydroxypicolinamide) or its corresponding carboxylic acid. Several strategies can be employed to achieve this regiochemistry.

One common approach begins with a pre-functionalized pyridine. For instance, starting with 3-hydroxypyridine, a carboxyl or carboxamide group must be introduced selectively at the C-2 position. This can be a challenging transformation due to the directing effects of the existing hydroxyl group and the pyridine nitrogen. Advanced methods, such as directed ortho-metalation or specific radical arylations, can achieve this. For example, titanium(III)-mediated radical arylation of 3-hydroxypyridines has been shown to proceed with high regioselectivity for the 2-position. acs.orgacs.org While this method typically introduces an aryl group, modifications of radical chemistry could potentially be adapted for carboxylation.

Another strategy involves the hydroxylation of a pre-existing picolinic acid derivative. Microbial hydroxylation has been demonstrated as a viable method for the regioselective hydroxylation of pyridine carboxylic acids. For instance, certain bacterial strains can hydroxylate nicotinic acid (pyridine-3-carboxylic acid) at the C-2 position, although the reverse—hydroxylating picolinic acid at C-3—is less common. nih.gov

A more classical and often utilized route involves building the ring system or starting from a compound where the desired functionality is already in place or easily converted. For example, the synthesis can start from 3-hydroxypyridine-2-carboxylic acid, which can be commercially available or synthesized through multi-step sequences. This acid can then be converted to the primary amide, 3-hydroxypicolinamide (B1208869), through standard amidation procedures, such as activation with a coupling agent (e.g., HATU, HBTU) followed by reaction with ammonia, or via an acyl chloride intermediate.

Strategies for Introduction of the Benzyloxy Group

With the 3-hydroxypicolinamide scaffold in hand, the introduction of the benzyloxy group is typically accomplished via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classical SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic alkoxide (or, in this case, a phenoxide), which then displaces a halide from a benzyl (B1604629) halide, most commonly benzyl bromide or benzyl chloride. organic-chemistry.org

The reaction is initiated by treating 3-hydroxypicolinamide with a suitable base. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver(I) oxide (Ag₂O), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. organic-chemistry.orgyoutube.com The resulting 3-pyridinolate anion then acts as the nucleophile.

The subsequent addition of benzyl bromide to the reaction mixture leads to the formation of the C-O ether bond, yielding this compound. The reaction generally proceeds with high efficiency, as it involves a reactive primary benzylic halide. libretexts.org

Table 1: Key Reaction Parameters for Williamson Ether Synthesis

ParameterTypical Reagents/ConditionsRationale
Starting Material3-HydroxypicolinamideContains the nucleophilic hydroxyl group.
BaseNaH, K₂CO₃, Cs₂CO₃, Ag₂ODeprotonates the phenolic hydroxyl to form a potent nucleophile.
Alkylating AgentBenzyl bromide (BnBr), Benzyl chloride (BnCl)Provides the benzyl group and has a good leaving group (Br⁻ or Cl⁻).
SolventDMF, Acetonitrile, THFPolar aprotic solvents facilitate S~N~2 reactions.

Synthesis of Complex Molecular Architectures Incorporating this compound Substructures

The this compound motif serves not only as a target molecule but also as a building block for larger, more intricate chemical structures. Its unique electronic and steric properties are leveraged in the synthesis of various derivatives, including heterocycles, organometallic complexes, and macrocycles.

Construction of Oxazole (B20620) Derivatives via Cascade Reactions Involving Picolinamides and Benzyloxy-Substituted Aldehydes

A notable application of picolinamide (B142947) structures is in the synthesis of oxazole heterocycles. Research has demonstrated a palladium-catalyzed sequential reaction that couples picolinamide with two molecules of an aldehyde to construct 4,5-disubstituted 2-(pyridin-2-yl)oxazoles. This one-pot protocol provides rapid access to triaryl-substituted oxazoles.

Specifically, this methodology has been used to create oxazoles bearing benzyloxy substituents by employing benzyloxy-substituted aldehydes as starting materials. In one example, the reaction of picolinamide with 3-(benzyloxy)benzaldehyde under palladium trifluoroacetate (B77799) (Pd(TFA)₂) catalysis in n-octane at elevated temperatures yields 4,5-bis(3-(benzyloxy)phenyl)-2-(pyridin-2-yl)oxazole. This cascade reaction is believed to proceed through the condensation of the picolinamide with two aldehyde molecules, promoted by trifluoroacetic acid generated in situ.

Table 2: Synthesis of a Benzyloxy-Substituted Oxazole Derivative

Reactant 1Reactant 2CatalystSolventProductYield
Picolinamide3-(Benzyloxy)benzaldehydePd(TFA)₂n-Octane4,5-Bis(3-(benzyloxy)phenyl)-2-(pyridin-2-yl)oxazole75%

Integration into Picolinamide-Supported Organoboron Complexes

Picolinamide scaffolds have been successfully utilized as ligands to support novel tetracoordinated organoboron complexes. These complexes have garnered interest due to their potential applications in materials science, particularly for their aggregation-induced emission (AIE) properties. dntb.gov.ua The synthesis involves the reaction of N-substituted picolinamides with aryl trifluoroborates. usp.brresearchgate.net

While not starting from this compound itself, analogous structures featuring benzyloxy groups on the boron-bound aryl rings have been synthesized. For instance, reacting an N-phenylpicolinamide with potassium trifluoro(4-(benzyloxy)phenyl)borate in the presence of a manganese catalyst results in a picolinamide-supported tetracoordinated organoboron complex. In this structure, the picolinamide acts as a bidentate ligand, coordinating to the boron atom through the pyridine nitrogen and the amide oxygen, forming a stable five-membered ring. The resulting complex, 1,1-bis(4-(benzyloxy)phenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- usp.brresearchgate.netsmolecule.comdiazaborolo[1,5-a]pyridin-3-one, demonstrates the successful integration of benzyloxy-functionalized moieties into these complex boron-containing architectures. usp.br

Table 3: Example of a Picolinamide-Supported Organoboron Complex with Benzyloxy Groups

Picolinamide PrecursorBoron SourceProduct NameYield
N-phenylpicolinamidePotassium trifluoro(4-(benzyloxy)phenyl)borate1,1-bis(4-(benzyloxy)phenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- usp.brresearchgate.netsmolecule.comdiazaborolo[1,5-a]pyridin-3-one70% usp.br

Preparation of Picolinamide-Functionalized Macrocyclic Scaffolds

The picolinamide group is a valuable directing group in modern organic synthesis, enabling challenging C-H activation reactions for the construction of complex molecules, including macrocycles. Macrocyclic compounds are of significant interest in medicinal chemistry due to their unique conformational properties. mdpi.com

A powerful strategy for building macrocycles involves a palladium-catalyzed picolinamide-directed intramolecular C-H arylation. acs.org In this approach, a linear peptide precursor is synthesized containing a picolinamide group at the N-terminus and an aryl iodide at another position. The picolinamide moiety directs the palladium catalyst to selectively activate a C(sp²)–H bond on an amino acid side chain (such as phenylalanine or tyrosine), which then undergoes intramolecular coupling with the aryl iodide to close the ring and form a cyclophane-braced macrocycle.

While direct examples starting with a 3-benzyloxy substituted picolinamide are specific, the methodology is robust and compatible with various substitutions on the picolinamide ring. The benzyloxy group at the 3-position would be expected to be well-tolerated and could serve to fine-tune the electronic properties of the directing group or the final properties of the macrocycle. This synthetic strategy provides an elegant and efficient route to structurally diverse picolinamide-functionalized macrocycles from readily available linear precursors. acs.orgnih.gov

Stereoselective Synthesis of Benzyloxy-Substituted Chiral Intermediates for Picolinamide Derivatives

The creation of chiral intermediates is fundamental for producing enantiomerically pure picolinamide derivatives. Asymmetric synthesis methodologies are employed to control the formation of stereocenters.

Cinchona alkaloids and their derivatives are powerful catalysts in asymmetric synthesis. Modified alkaloids bearing a benzyloxy group at the C9 position have been successfully used as catalysts. For instance, a derivative with a C9-benzyloxy group and a C6'-thiourea group catalyzed an asymmetric aldol (B89426) reaction between isocyanoesters and β,γ-unsaturated α-ketoesters, yielding β-hydroxy-α-amino esters with high enantioselectivity (up to 92% ee) after hydrolysis. dovepress.com Similarly, a Cinchona alkaloid-derived catalyst with a benzyloxy group at C9 was effective in the direct vinylogous Mannich reaction of γ-butenolide with isatin (B1672199) imines, producing 3-aminooxindoles with adjacent tertiary and quaternary chiral centers in excellent yields and high enantiomeric excess (83%–96% ee). dovepress.com

Another approach involves the use of chiral vanadyl methoxide (B1231860) complexes for the asymmetric 1,2-oxytrifluoromethylation of styrenes, using 3-hydroxy-quinazolinones as radical trapping agents. nih.gov This method has been applied to synthesize chiral 3-benzyloxy-quinazolinones, which are structurally related to picolinamide derivatives. nih.govnih.govmdpi.com The reactions, catalyzed by chiral vanadyl complexes in isopropanol, can produce either (R) or (S) enantiomers with good yields and enantioselectivities (up to 91% ee), depending on the specific catalyst used. nih.gov

The stereoselective reduction of imines is another key strategy. Chiral Lewis bases, such as polystyrene-immobilized imidazolidinone-based picolinamides, have been used to catalyze the reduction of imines with trichlorosilane, yielding chiral amines. researchgate.net This highlights the utility of the picolinamide scaffold itself in directing stereoselective transformations. Furthermore, the development of stereocontrolled methods to synthesize acyclic amino alcohols often relies on ring-opening reactions of chiral piperidines, which can be derived from dihydropyridones. nih.gov

Table 1: Examples of Stereoselective Syntheses Relevant to Benzyloxy-Substituted Picolinamide Intermediates

Reaction Type Catalyst/Auxiliary Substrates Product Type Yield Enantiomeric Excess (ee) Reference
Asymmetric Aldol Cinchona derivative (C9-OBn) Isocyanoesters, α-ketoesters β-Hydroxy-α-amino esters Up to 95% Up to 92% dovepress.com
Asymmetric Mannich Cinchona derivative (C9-OBn) γ-Butenolide, Isatin imines 3-Aminooxindoles Up to 97% 83-96% dovepress.com
Asymmetric Cross-Coupling Chiral Vanadyl Complex 3-Hydroxy-quinazolinone, Styrenes 3-Benzyloxy-quinazolinones 28-93% Up to 91% nih.gov
Stereoselective Reduction Chiral Picolinamide Imines Chiral Amines High Moderate to Excellent researchgate.net

Derivatization and Scaffold Modification Strategies of the this compound Moiety

Once the core this compound structure is obtained, it can be further modified to create a diverse range of analogues. These modifications can be targeted at the amide nitrogen, the pyridine ring, or the benzyloxy group.

Modifications at the Amide Nitrogen and Pyridine Ring

The picolinamide moiety is a well-established bidentate directing group, facilitating site-selective C-H functionalization at various positions on the substrate. rsc.org This capability allows for extensive modification of molecules containing this scaffold.

Palladium-catalyzed reactions are prominent in this area. For example, the picolinamide auxiliary enables the syn-selective aminoalkynylation of alkenes with iodoalkynes, leading to the formation of functionalized pyrrolidines in high yields. nih.gov The directing group can later be removed under reductive conditions. nih.gov The picolinamide group has also been used to direct the γ-C(sp³)–H arylation of amino acid derivatives. rsc.orgscispace.com In one study, a pyrenylglycine substrate equipped with a picolinamide moiety underwent Pd(II)-catalyzed C(2)-H arylation on the pyrene (B120774) ring. rsc.org

Rhodium catalysis offers divergent pathways for functionalization. Depending on the catalyst (Rh(I) or Rh(III)), N-benzyl-2-picolinamides can undergo selective C-H functionalization at either the pyridyl unit to form isoquinoline (B145761) derivatives or at the benzyl moiety to yield di-ortho-olefinated products. nih.gov The picolinamide directing group has also been instrumental in the primary γ-C(sp³)–H borylation of amino acids and alkyl amines using B₂Pin₂ as the borylating agent. rsc.org

Furthermore, the amide nitrogen itself can be part of the synthetic strategy. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines through a tandem dehydration-activation process. nih.gov This allows for the simultaneous synthesis and functionalization of the amide bond under a single catalytic system. nih.gov

Table 2: Picolinamide-Directed Functionalization Reactions

Reaction Type Catalyst Functionalization Product Yield Reference
Aminoalkynylation Palladium C(sp³)-H Aminoalkynylation Pyrrolidines Up to 97% nih.gov
Arylation Pd(II) γ-C(sp³)-H Arylation Arylated Amino Acids - rsc.org
Borylation Palladium γ-C(sp³)-H Borylation Borylated Amines/Amino Acids 41-84% rsc.org
Annulation Rh(III) Pyridyl C-H Activation Isoquinolines - nih.gov
Olefination Rh(I) Benzyl C-H Activation Di-olefinated Amines 34-84% nih.gov

Functionalization of the Benzyloxy Group and its Aryl Moiety

The benzyloxy group offers additional sites for chemical modification, both at the benzylic methylene (B1212753) carbon and on the associated phenyl ring.

Standard organic reactions can be applied to the benzylic position. For instance, the benzylic C-H bond is susceptible to oxidation. Reagents like a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) can selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org The Wohl-Ziegler reaction provides a method for the bromination of the benzylic C-H bond. wikipedia.org

The benzyloxy group can also participate in rearrangement reactions. An anionic rearrangement of 2-benzyloxypyridine, initiated by metalation of the benzylic carbon, leads to a 1,2-migration of the pyridine ring to yield aryl pyridyl carbinols. researchgate.net This methodology provides a route to formal synthesis of the antihistamine drug carbinoxamine. researchgate.net

The aryl moiety of the benzyloxy group can be pre-functionalized before its attachment to the picolinamide scaffold or functionalized in situ. For example, the synthesis of 4,5-bis(3-(benzyloxy)phenyl)-2-(pyridin-2-yl)oxazole demonstrates the use of a benzyloxy-substituted starting material (3-(benzyloxy)benzaldehyde) in a palladium-catalyzed cascade reaction with picolinamide. rsc.orgrsc.org This approach incorporates the entire functionalized benzyloxy moiety into a more complex structure. In another example, a 3-benzyloxy protected hydroxypyridinone derivative undergoes facile N-alkylation with various functionalized alkyl halides, demonstrating how the benzyloxy group serves as a robust protecting group while other parts of the molecule are modified. nih.gov

Applications of 3 Benzyloxy Picolinamide Derivatives in Advanced Organic Synthesis

Catalytic Applications of Benzyloxy-Picolinamide Derivatives

The inherent Lewis basicity of the pyridine (B92270) nitrogen and the carbonyl oxygen in the picolinamide (B142947) scaffold makes its derivatives, including 3-(benzyloxy)picolinamide, highly effective ligands for a variety of transition metals. This coordination ability is harnessed in catalysis to control reactivity and selectivity.

Role as Ligands in Transition Metal Catalysis

Picolinamide derivatives are recognized as effective bidentate directing groups that can coordinate with a metal center, bringing it into close proximity to a target C-H bond. researchgate.netchim.it This coordination stabilizes high-valent transition-metal intermediates, which is crucial for C-H activation processes. chim.it While many applications use the picolinamide moiety as a directing group that is part of the substrate, related structures are integral to the design of chiral ligands for asymmetric catalysis. nih.gov For instance, chiral picolinamides have been developed as catalysts for the stereoselective reduction of imines. researchgate.net The picolinamide unit is responsible for activating the reagent, such as trichlorosilane, through coordination. researchgate.net The development of catalysts where the chiral environment is created exclusively at the metal center, using achiral ligands like picolinamides, represents an innovative approach in catalysis. nih.govrsc.org

Design Principles for Chiral Catalysts Incorporating Benzyloxy-Picolinamide Motifs

The design of effective chiral catalysts hinges on creating a well-defined three-dimensional space around the metal's active site to differentiate between enantiotopic faces of a substrate. In catalysts incorporating picolinamide motifs, chirality can be introduced in several ways.

One common strategy involves attaching a chiral scaffold to the picolinamide structure. For example, chiral imidazolidinone-based picolinamides have been developed where the stereochemistry is derived from an amino acid like (L)-Tyrosine. researchgate.net In such designs, the phenolic residue of tyrosine can be used as a handle to anchor the catalyst to a solid support, creating recyclable, heterogeneous catalysts. researchgate.net

A more recent and advanced approach involves the creation of "chiral-at-metal" catalysts, where the chirality originates from the spatial arrangement of achiral ligands around the metal center. nih.govrsc.org In this context, achiral picolinamide-type ligands can be used to construct propeller-shaped chiral geometries. The synthesis of these complexes requires special strategies, often using chiral auxiliaries to direct the formation of a specific metal-centered enantiomer (Λ or Δ), which are then removed to yield the final catalyst. nih.gov The design of these catalysts focuses on ensuring that some ligands are labile, allowing the substrate to coordinate directly to the stereogenic metal center, which is key to achieving effective asymmetric induction. nih.gov Computational tools, such as Density Functional Theory (DFT), are also employed to model transition states and understand the origins of enantioselectivity, guiding rational ligand design for improved performance. nih.gov

Directing Group Utility in Site-Selective Chemical Transformations

The picolinamide group is one of the most powerful bidentate directing groups in organic synthesis, prized for its ability to guide transition metals to specific C-H bonds. chim.it This directed C-H activation enables the regioselective introduction of new functional groups at positions that would be difficult to access through traditional methods.

Directed Ortho-C-H Arylation, Alkylation, and Halogenation Strategies

The picolinamide moiety excels at directing the functionalization of C(sp²)–H bonds at the ortho position of an attached aryl group. This is achieved through the formation of a stable five-membered metallacyclic intermediate. This strategy has been widely applied to the synthesis of complex amino acid derivatives and other valuable scaffolds. researchgate.netresearchgate.net

Palladium(II)-catalyzed systems are commonly used for these transformations. researchgate.netnih.gov For instance, picolinamide-bearing β-phenylalanines can undergo direct ortho-C–H arylation, bromination, iodination, and even alkoxylation. researchgate.net Similarly, pyrenylglycine derivatives equipped with a picolinamide directing group have been selectively arylated at the C(2)-H position of the pyrene (B120774) core. nih.gov Cobalt catalysts have also been employed, offering excellent regioselectivity for ortho-functionalization. chim.it

TransformationCatalyst/ReagentsSubstrate TypeKey FeaturesReference
Ortho-C-H ArylationPd(II)β-Phenylalanines, PyrenylglycinesForms biaryl or terphenyl-type amino acids. researchgate.netresearchgate.netnih.gov
Ortho-C-H Halogenation (Br, I)Pd(II) with N-halosuccinimideβ-PhenylalaninesProvides access to ortho-halogenated amino acids. researchgate.netresearchgate.net
Ortho-C-H AlkylationPd(II) with MaleimidesAmino acids, PeptidesAllows for the formation of unnatural amino acids with enhanced biological properties. rsc.org
Ortho-C-H AlkoxylationPd(II)β-PhenylalaninesIntroduces an alkoxy group at the ortho position. researchgate.netresearchgate.net

Remote C-H Functionalization with Picolinamide Assistance

A significant challenge in synthesis is the selective functionalization of C-H bonds at positions remote from existing functional groups (e.g., γ, δ, or ε positions). The formation of larger, less-favored metallacycles makes this difficult. rsc.org However, the picolinamide directing group has been instrumental in overcoming this challenge.

Palladium-catalyzed reactions have successfully achieved functionalization at remote C(sp³) and C(sp²) centers. For example, γ-C(sp³)–H arylation of alkyl amines proceeds via a six-membered palladacycle. nih.govd-nb.info Even more impressively, picolinamide-directed iodination of ε-C(sp²)–H bonds in γ-arylpropylamine substrates has been developed. d-nb.infobeilstein-journals.org This reaction proceeds through a kinetically unfavorable seven-membered palladacycle and provides a route to complex tetrahydroquinolines. d-nb.infobeilstein-journals.org In certain substrates with specific conformational biases, such as those derived from 3-pinanamine, the picolinamide group can direct arylation to a δ-C–H bond by making the usually more accessible γ-C–H bond unreachable. rsc.org

PositionBond TypeTransformationCatalyst/ReagentsKey FeaturesReference
γ-PositionC(sp³)–HArylationPd(OAc)₂Forms a 6-membered palladacycle; used to create unnatural amino acids. nih.gov
γ-PositionC(sp³)–HAcetoxylationPd(OAc)₂ / PhI(OAc)₂Effective for N-propyl picolinamides with α-substitution. rsc.org
δ-PositionC(sp³)–HArylationPd(OAc)₂Achieved in conformationally constrained substrates like 3-pinanamine derivatives. rsc.org
δ-PositionC(sp³)–HAlkylationPd(OAc)₂ with MaleimidesApplied to amino acids and peptides. rsc.org
ε-PositionC(sp²)–HIodinationPd(OAc)₂ / NISProceeds via a 7-membered palladacycle to form precursors for tetrahydroquinolines. d-nb.infobeilstein-journals.org

Strategies for Cleavage and Recycling of Picolinamide Directing Groups

A critical step for the practical application of directing groups in synthesis is their efficient removal after the desired transformation. While the picolinamide group is robust, several methods for its cleavage have been developed. Traditional methods often required harsh acidic or basic hydrolysis conditions, which could compromise sensitive functional groups in the product molecule. acs.org

Cleavage MethodReagentsKey FeaturesRecycling StrategyReference
Reductive CleavageZn / aq. HClMild conditions, good functional group tolerance.Not specified. researchgate.net
Basic HydrolysisNaOH / iPrOHHarsh conditions (82 °C), limited functional group compatibility.Not specified. acs.org
Ni-Catalyzed Esterification1. Boc₂O 2. Ni(cod)₂, EtOHMild, neutral conditions with broad functional group tolerance. High yields.Byproduct ethyl 2-picolinate can be recovered and reused to install the directing group. researchgate.netacs.orgnih.govacs.org

Building Block Capabilities for Complex Molecular Architecture Construction

The strategic placement of the benzyloxy and picolinamide functionalities on a pyridine ring endows this compound and its derivatives with significant versatility as building blocks in advanced organic synthesis. The amide can act as a directing group or participate in cyclization reactions, the pyridine ring offers a core heterocyclic structure, and the benzyloxy group provides a stable, yet cleavable, protecting group for a key hydroxyl functionality. This combination allows for the controlled and sequential construction of intricate molecular architectures, ranging from diverse heterocyclic systems to functionally dense organic scaffolds.

Assembly of Diverse Heterocyclic Systems

Derivatives of this compound serve as valuable precursors for the synthesis of a wide array of complex heterocyclic structures. The inherent reactivity of the picolinamide moiety, often in concert with the benzyloxy-substituted pyridine ring, facilitates the construction of novel fused and substituted ring systems through various synthetic strategies.

One notable application involves the synthesis of picolinamide-supported tetracoordinated organoboron complexes. nih.govfrontiersin.org In a reaction utilizing aryl trifluoroborates as the diaryl boronyl source, a derivative, 1,1-bis(3-(benzyloxy)phenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- nih.govrsc.orgnih.govdiazaborolo[1,5-a]pyridin-3-one, was successfully synthesized. nih.govfrontiersin.org This reaction creates a five-membered boron-containing heterocyclic system fused to the pyridine ring, demonstrating the utility of the picolinamide scaffold in generating novel organoboron molecules with potential applications in materials science, such as aggregation-induced emission (AIE). frontiersin.org

Another powerful strategy is the palladium-catalyzed sequential reaction between picolinamide and aldehydes to form highly substituted oxazoles. rsc.org A specific derivative, 4,5-Bis(3-(benzyloxy)phenyl)-2-(pyridin-2-yl)oxazole, was synthesized using this one-pot protocol. rsc.org This method highlights the ability to construct a triaryl-substituted oxazole (B20620) ring, a valuable heterocyclic motif in pharmaceuticals and fine chemicals, directly from picolinamide precursors under mild conditions. rsc.org

Furthermore, the amino analogue, 3-(benzyloxy)pyridin-2-amine, is a key intermediate for building other fused heterocyclic systems. It can be used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net For instance, a solution of 3-(benzyloxy)pyridin-2-amine can be reacted to form the core structure of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. researchgate.net

Table 1: Examples of Heterocyclic Systems Assembled from this compound Derivatives

Heterocyclic SystemKey PrecursorSynthetic ApproachSignificance
nih.govrsc.orgnih.govdiazaborolo[1,5-a]pyridin-3-oneN-phenylpicolinamide derivatives with benzyloxy-substituted aryl groups on boronReaction with aryl trifluoroboratesCreates fused, tetracoordinated organoboron complexes with aggregation-induced emission (AIE) properties. nih.govfrontiersin.org
2-(pyridin-2-yl)oxazolePicolinamide and 3-(Benzyloxy)benzaldehydePd(TFA)₂-catalyzed sequential reactionProvides rapid, one-pot access to highly functionalized triaryloxazoles. rsc.org
Imidazo[1,2-a]pyridine3-(Benzyloxy)pyridin-2-amineCyclization with reagents like ethyl bromopyruvateForms a core bicyclic scaffold prevalent in medicinal chemistry. researchgate.net

Synthesis of Functionally Enriched Organic Molecules and Scaffolds

Beyond the formation of discrete heterocyclic rings, this compound derivatives are instrumental in the bottom-up construction of functionally enriched molecules and complex 3D scaffolds, particularly for applications in drug discovery. whiterose.ac.uk These scaffolds often feature multiple stereocenters and diverse functional groups, providing a rich platform for exploring chemical space. whiterose.ac.uksigmaaldrich.com Picolinamides, in general, are recognized as important building blocks and metal ligands in organic synthesis. researchgate.net

The utility of these building blocks is showcased in the synthesis of complex spirocyclic systems. For example, a benzyl (B1604629) ether derivative, specifically tert-butyl (2R,3R,2'S*)-3-(benzyloxy)-2'-(pyridin-3-ylmethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate, has been prepared as part of a synthetic approach to generate shape-diverse molecular scaffolds. whiterose.ac.uk Such complex structures are designed to access lead-like chemical space for the development of new therapeutic agents. whiterose.ac.uk The benzyloxy-pyridine portion of the molecule serves as a key structural element in this intricate design.

In another application, a benzyloxy-substituted pyridine derivative was used to create complex hybrids of existing drugs. Researchers synthesized 1-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea as a key intermediate in the development of aminopyridinol–sorafenib hybrids. nih.gov This work demonstrates the integration of the benzyloxy-pyridine moiety into a larger, functionally dense molecule designed to have enhanced or novel pharmacological activity against hepatocellular carcinoma. nih.gov These cascade or tandem reactions are efficient, atom-economic, and time-saving methods for building libraries of N-heterocyclic compounds with significant structural variety. nih.gov

Table 2: Functionally Enriched Scaffolds from this compound Derivatives

Complex Scaffold/MoleculeKey Precursor FragmentSynthetic GoalFunctional Enrichment
Spiro[indene-2,4'-piperidine]3-(Benzyloxy)pyridineConstruction of shape-diverse 3D scaffolds for drug discovery. whiterose.ac.ukIncorporates a spirocyclic core, multiple stereocenters, and links heterocyclic systems (pyridine and piperidine). whiterose.ac.uk
Aminopyridinol–Sorafenib Hybrid5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amineDevelopment of hybrid compounds with potential anticancer activity. nih.govCombines the structural features of a pyridinol scaffold with the urea (B33335) pharmacophore of the drug sorafenib. nih.gov

Role in Materials Science and Photophysical Investigations

Aggregation-Induced Emission (AIE) Properties of Picolinamide-Supported Organoboron Complexes Featuring Benzyloxy Moieties

Picolinamide-supported tetracoordinated organoboron complexes represent a novel class of molecules exhibiting aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The AIE properties of these organoboron complexes stem from the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

A specific example of such a complex is 1,1-bis(3-(benzyloxy)phenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- researchgate.netacs.orgrsc.orgdiazaborolo[1,5-a]pyridin-3-one , which incorporates the 3-(benzyloxy)picolinamide structural motif. researchgate.net Research has demonstrated that this compound is AIE-active. researchgate.net In a dilute organic solvent like dimethylformamide (DMF), the complex exhibits very weak luminescence with a quantum yield of less than 1.5% (Φliquid < 0.015). researchgate.net This low emission is attributed to the active intramolecular rotation within the molecule, which leads to non-radiative de-excitation. researchgate.net However, in the solid state, where molecular motions are restricted, the complex displays intense fluorescence centered around 490 nm with a significantly high quantum yield (Φsolid) ranging from 31% to 98%. researchgate.net This dramatic increase in emission intensity upon aggregation is a hallmark of the AIE phenomenon.

The propeller-like structure of these five-membered boron-containing complexes, formed by the chelation of the picolinamide (B142947) ligand to the diaryl boronyl segment, is crucial for their AIE activity. researchgate.net The confinement of the molecular conformation and the inhibition of internal rotations within the aggregates are the primary mechanisms driving this enhanced solid-state luminescence. researchgate.net

Table 1: Photophysical Properties of a Picolinamide-Supported Organoboron Complex with Benzyloxy Moieties

Property Value in DMF Solution Value in Solid State
Emission Maximum (λem) ~490 nm ~490 nm

| Quantum Yield (Φ) | < 1.5% | 31% - 98% |

Design and Development of Advanced Optoelectronic Materials Incorporating Benzyloxy-Picolinamide Units

Key design strategies for these materials include:

Boron Center Modification: The use of various aryl groups (Ar) on the boron atom allows for fine-tuning of the electronic and steric properties of the complex. By introducing different functional groups on these aryl rings, researchers can modulate the emission wavelength and quantum efficiency of the material. rsc.org For instance, the benzyloxy moiety provides a specific electronic and steric environment that influences the final AIE characteristics. researchgate.net

Inducing Propeller-like Structures: The synthesis aims to create propeller-shaped molecules. This non-planar conformation is critical for preventing strong intermolecular π–π stacking in the solid state, which is a common cause of fluorescence quenching in planar aromatic molecules. researchgate.net This structural design is a key factor in achieving efficient solid-state emission and AIE activity. researchgate.netkyoto-u.ac.jp

The development of these materials opens up possibilities for applications in various optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solid-state lighting, where high-efficiency emission in the solid form is a primary requirement. acs.org

Advanced Spectroscopic Techniques for Characterizing Photophysical Phenomena

A comprehensive understanding of the photophysical phenomena, particularly AIE, in benzyloxy-picolinamide-based organoboron complexes requires the use of advanced spectroscopic techniques. These methods allow researchers to probe the excited-state dynamics and the mechanisms behind the observed luminescence.

Steady-State and Time-Resolved Photoluminescence (PL) Spectroscopy: Steady-state PL spectroscopy is fundamental for determining the emission and excitation spectra, as well as the quantum yield of the materials in different states (solution vs. aggregate/solid). researchgate.net Time-resolved PL spectroscopy complements this by measuring the fluorescence lifetime (τ). researchgate.net In AIE-active systems, a significant increase in the fluorescence lifetime is often observed in the aggregated state compared to the solution state, providing direct evidence for the suppression of non-radiative decay channels. researchgate.net

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique can monitor the entire excited-state deactivation process, from excitation to emission or non-radiative decay. It helps in identifying the pathways of intramolecular motion, such as rotation or vibration, that are responsible for quenching fluorescence in solution and are subsequently restricted upon aggregation.

Computational Studies (DFT and TD-DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure and predict the optical properties of these complexes. mdpi.commdpi.com These calculations can provide insights into the molecular orbital distributions (e.g., HOMO and LUMO), transition energies, and the potential energy surfaces of the ground and excited states. mdpi.com This theoretical approach helps to rationalize the experimental observations, such as the origin of the AIE effect and the influence of molecular conformation on the photophysical properties. rsc.org

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional molecular structure and packing arrangement in the solid state. rsc.org This information is crucial for understanding how intermolecular interactions and the restriction of intramolecular motion in the crystalline phase lead to enhanced emission.

By combining these advanced spectroscopic and computational methods, a detailed picture of the structure-property relationships in these novel optoelectronic materials can be established, guiding the design of next-generation AIE-active compounds.

Computational Chemistry and Theoretical Studies on 3 Benzyloxy Picolinamide Systems

Density Functional Theory (DFT) Investigations of Electronic Structure, Reactivity, and Spectroscopic Properties

There are no specific Density Functional Theory (DFT) studies published in peer-reviewed journals that detail the electronic structure, reactivity, or spectroscopic properties of 3-(Benzyloxy)picolinamide. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. A typical DFT analysis would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). These calculations are fundamental for predicting a molecule's reactivity and its interactions with other chemical species. Furthermore, DFT can be employed to simulate spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in the structural elucidation of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions

Currently, there is no available research detailing molecular dynamics (MD) simulations performed on this compound. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. Understanding the preferred three-dimensional structures of this molecule is a critical first step in predicting how it might interact with biological targets such as proteins or enzymes. Such simulations could reveal key information about its binding modes and the stability of potential ligand-substrate complexes.

Prediction of Reaction Energetics and Pathways Through Quantum Chemical Methods

A search of scientific databases yields no studies on the prediction of reaction energetics and pathways for this compound using quantum chemical methods. These computational techniques are essential for mapping out the potential energy surface of a chemical reaction, identifying transition states, and calculating activation energies. This information is vital for understanding the mechanisms of chemical reactions, predicting reaction outcomes, and optimizing synthetic routes. Without such studies, any discussion of the reactivity and chemical transformations of this compound remains speculative.

Elucidation of Structure-Activity Relationships and Structure-Property Relationships via Computational Modeling

There is a lack of published computational modeling studies aimed at elucidating the structure-activity relationships (SAR) or structure-property relationships (SPR) of this compound. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective drugs. Similarly, SPR studies investigate the link between a molecule's structure and its physicochemical properties, such as solubility, stability, and melting point. The absence of such computational analyses for this compound indicates a significant gap in the understanding of how modifications to its molecular structure would impact its potential applications.

Advanced Derivatives and Structural Modifications of the 3 Benzyloxy Picolinamide Core

Systematic Variation of the Benzyloxy Moiety for Tunable Properties and Reactivity

Research on related scaffolds has demonstrated that the position of substituents on an aromatic ring connected to a core structure can significantly impact biological activity. For instance, studies on benzyloxy-substituted chalcones revealed that placing a substituent at the para position of the B-ring generally leads to enhanced biological inhibition compared to the ortho position. nih.gov Applying this principle to 3-(benzyloxy)picolinamide, the introduction of various functional groups at the para position of the benzyl (B1604629) ring is a logical strategy to tune its properties.

Electrophilic substitution reactions, such as nitration or halogenation, can be employed to introduce electron-withdrawing groups (EWGs) onto the benzyl ring, typically at the para position. vulcanchem.com The introduction of an EWG like a nitro (-NO₂) or a halogen (-F, -Cl, -Br) group would decrease the electron-donating ability of the benzyloxy oxygen, thereby influencing the electronic environment of the pyridine (B92270) ring. Conversely, the addition of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) would have the opposite effect. These modifications can alter the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability. For example, the addition of fluorine is a common strategy to block metabolic oxidation and can modulate the pKa of nearby functional groups. cambridgemedchemconsulting.comnih.gov

Table 1: Hypothetical Effects of Substituents on the Benzyloxy Phenyl Ring
Substituent (R) at para-positionElectronic EffectPredicted Impact on Properties
-H (Unsubstituted)NeutralBaseline lipophilicity and electronic profile.
-FElectron-Withdrawing (Inductive)Increased metabolic stability, altered pKa, potential for specific halogen bonding interactions.
-ClElectron-Withdrawing (Inductive)Increased lipophilicity compared to -F, potential for halogen bonding.
-NO₂Strongly Electron-WithdrawingSignificantly alters electronic distribution, may act as a hydrogen bond acceptor.
-OCH₃Electron-Donating (Resonance)Increases electron density on the pyridine ring, potential for altered binding modes.
-CF₃Strongly Electron-WithdrawingIncreases lipophilicity and metabolic stability. nih.gov

Diversification of the Picolinamide (B142947) Ring Substituents

Altering the substitution pattern on the picolinamide ring itself offers another avenue for modifying the core structure's properties. The introduction of substituents at positions 4, 5, or 6 can influence the orientation of the carboxamide and benzyloxy groups, affect the pKa of the pyridine nitrogen, and introduce new points of interaction.

Structure-activity relationship (SAR) studies on related picolinamide antibacterials have shown that such modifications can have profound effects. For example, moving a substituent from one position to another on the pyridine ring can dramatically alter biological selectivity. In one study, a 2,4-disubstituted picolinamide was found to be exquisitely selective for Clostridioides difficile over other bacteria like MRSA, a selectivity that was not observed in other isomers. nih.gov This highlights the critical role of substituent placement in defining the molecule's interaction with biological targets. nih.gov

Further research into picolinamide derivatives as acetylcholinesterase inhibitors demonstrated that the position of a side chain on the molecule significantly influenced inhibitory activity and selectivity. nih.govnih.gov Derivatives with substituents at certain positions showed more potent inhibition than their positional isomers. nih.govnih.gov These findings suggest that adding small alkyl, halogen, or other functional groups to the 4, 5, or 6 positions of the this compound ring could fine-tune its shape and electronic properties, leading to optimized activity for a specific purpose.

Table 2: Potential Modifications on the Picolinamide Ring and Their Rationale
Position of SubstitutionExample Substituent (X)Rationale for ModificationReference Principle
4-position-Cl, -CH₃To alter the electronic properties of the pyridine ring and influence the conformation of the 3-benzyloxy group, potentially enhancing selectivity.Positional changes dramatically impact selectivity in picolinamide antibacterials. nih.gov
5-position-F, -OCH₃To modulate lipophilicity and hydrogen bonding potential without sterically hindering the adjacent functionalities.Subtle electronic changes can fine-tune binding affinity.
6-position-CH₃, -NH₂To sterically influence the adjacent carboxamide group's orientation and introduce a new hydrogen bond donor/acceptor site.Substituent effects on reactivity are well-documented.

Exploration of Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to replace a functional group with another that has similar spatial and electronic characteristics, with the goal of improving physicochemical or metabolic properties while retaining or enhancing activity. drughunter.compatsnap.com Both the amide function and the phenyl ring of the benzyloxy group in this compound can be targeted for such replacements.

Amide Bioisosteres: The picolinamide's amide bond is susceptible to enzymatic hydrolysis in vivo. Replacing it with a more stable bioisostere can enhance metabolic stability. nih.gov A wide range of five-membered heterocyclic rings are recognized as effective non-classical bioisosteres for the amide group, as they can mimic its size, planarity, and hydrogen-bonding capabilities. nih.gov Common replacements include 1,2,4-oxadiazole, 1,3,4-oxadiazole, 1,2,3-triazole, and imidazole. drughunter.comnih.gov These heterocycles are generally more resistant to metabolic degradation. For example, the trifluoroethylamine group has also been used as an amide bioisostere, with the electronegative trifluoroethyl group mimicking the carbonyl and enhancing metabolic stability. drughunter.com

Benzyloxy Moiety Bioisosteres: The phenyl ring within the benzyloxy group can also be replaced to alter properties like solubility, lipophilicity, and metabolic stability. Saturated, non-planar rings are often used to replace aromatic rings to improve solubility and escape the metabolic liabilities associated with flat, aromatic systems. Examples of such bioisosteres include bicyclo[1.1.1]pentane and 2-oxabicyclo[2.2.2]octane. enamine.net Replacing the phenyl ring of the benzyloxy group with one of these saturated scaffolds would create a "3-(bicycloalkoxy)picolinamide" derivative with significantly different three-dimensional shape and physicochemical properties. enamine.net

Table 3: Bioisosteric Replacements for the this compound Scaffold
Original MoietyBioisosteric ReplacementAnticipated Change in PropertyReference Example
Amide (-CONH₂)1,2,4-Oxadiazole ringIncreased metabolic stability, maintained H-bonding capacity.Commonly used as an amide surrogate in drug design. nih.gov
Amide (-CONH₂)1,2,3-Triazole ringIncreased metabolic stability, altered dipole moment.Recognized as a successful amide bioisostere. nih.gov
Amide (-CONH₂)Trifluoroethylamine (-CH₂-NF₂)Enhanced metabolic stability, decreased basicity of the amine.Mimics the carbonyl group electronically. drughunter.com
Phenyl (of Benzyloxy)Bicyclo[1.1.1]pentaneDecreased lipophilicity, improved solubility, non-planar exit vectors.Validated as a para-substituted benzene (B151609) bioisostere.
Phenyl (of Benzyloxy)2-Oxabicyclo[2.2.2]octaneIncreased water solubility, enhanced metabolic stability.Successfully replaced the phenyl ring in the drug Imatinib. enamine.net
Ether Oxygen (-O-)Methylene (B1212753) (-CH₂-)Removal of H-bond acceptor, increased lipophilicity.Classical bioisosteric replacement. cambridgemedchemconsulting.com

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Routes and Methodologies

While plausible synthetic routes to 3-(Benzyloxy)picolinamide exist, future research will likely focus on developing more efficient, scalable, and sustainable methodologies. Traditional multi-step syntheses can be resource-intensive, and there is a growing demand for processes that offer higher atom economy and lower environmental impact.

Emerging opportunities in this area include:

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. This is particularly relevant for industrial-scale production.

Catalytic Approaches: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and reduce reliance on expensive or toxic reagents.

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyPotential AdvantagesResearch Focus
Traditional Batch SynthesisEstablished procedures, well-understoodOptimization of existing steps for yield and purity
Continuous Flow ChemistryImproved safety, scalability, higher purity, automationReactor design, optimization of flow parameters
Novel Catalytic SystemsLower cost, reduced waste, milder conditionsDevelopment of earth-abundant metal catalysts or organocatalysts
BiocatalysisHigh selectivity, green chemistry, fewer side productsEnzyme screening and engineering for specific transformations

Expansion of Catalytic and Directing Group Applications for Unprecedented Transformations

The picolinamide (B142947) functional group is a highly effective directing group for transition metal-catalyzed C-H functionalization, guiding the catalyst to a specific site on a molecule. researchgate.netyoutube.com Future research can build upon this established reactivity to achieve novel and complex molecular architectures. The presence of the 3-benzyloxy group may offer unique steric and electronic influences that could be harnessed to control the regioselectivity and reactivity of these transformations. nih.gov

Key areas for exploration include:

Activation of Remote C(sp³)–H Bonds: While directing group strategies for activating C(sp²)–H bonds are well-developed, selectively functionalizing inert C(sp³)–H bonds, particularly at distal positions, remains a significant challenge. researchgate.net Developing systems where the this compound moiety can direct catalysts to these challenging sites would be a major advance.

Enantioselective Transformations: Introducing chirality into the catalyst system or modifying the directing group could enable enantioselective C-H functionalization, providing access to valuable chiral building blocks for the pharmaceutical industry.

Novel Coupling Partners and Catalysts: Expanding the scope of C-H functionalization reactions directed by this group to include new coupling partners beyond the typical aryl halides or alkenes could lead to unprecedented molecular structures. Furthermore, exploring catalysts based on first-row transition metals like nickel or cobalt could offer more sustainable alternatives to precious metals like palladium. researchgate.netnih.gov

Exploration of Novel Material Science Applications Beyond Photophysics

The application of picolinamide derivatives has been predominantly in medicinal chemistry and catalysis. However, the structural features of this compound—a rigid heterocyclic core, multiple coordination sites (N, O), and aromatic systems capable of π-π stacking—make it an intriguing candidate for development in material science.

Future research could venture into:

Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen and amide oxygen atoms are excellent donor sites for coordinating with metal ions. Using this compound or its derivatives as organic linkers could lead to the formation of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis. researchgate.netrsc.orgnih.govelsevierpure.comresearchgate.net

Organic Semiconductors: The conjugated π-system of the pyridine ring, combined with the potential for intermolecular hydrogen bonding and π-stacking, suggests that derivatives of this compound could be investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). rsc.org

Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group could create functional polymers with unique properties, such as thermal stability, metal-chelating capabilities, or specific stimuli-responsiveness. nih.govnih.govrsc.org

Advanced Theoretical and Spectroscopic Studies for Deeper Understanding

A deeper, fundamental understanding of the electronic structure, reactivity, and intermolecular interactions of this compound is crucial for its rational design in various applications. Advanced computational and spectroscopic methods can provide invaluable insights that are often difficult to obtain through experimental means alone.

Promising avenues for future study include:

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to model the mechanisms of C-H activation reactions where this compound acts as a directing group. researchgate.net This can help in understanding transition states, reaction kinetics, and the electronic influence of the benzyloxy substituent.

Advanced Spectroscopic Analysis: Employing techniques such as 2D-NMR, X-ray crystallography, and ultrafast transient absorption spectroscopy to study the compound's conformation, crystal packing, and excited-state dynamics. This information is critical for designing new materials with specific photophysical or electronic properties.

Table 2: Potential Theoretical and Spectroscopic Investigations
TechniqueResearch QuestionPotential Insight
Density Functional Theory (DFT)What is the mechanism of C-H activation?Energetics of catalytic cycles, role of the directing group
X-ray CrystallographyHow do molecules pack in the solid state?Intermolecular interactions, potential for charge transport
2D-NMR SpectroscopyWhat is the solution-state conformation?Through-space correlations, dynamic processes
Ultrafast SpectroscopyWhat are the excited-state properties?Pathways for energy dissipation, relevant for photophysics

Integration into Multicomponent Reactions and Automated Synthesis Platforms

To accelerate the discovery of new derivatives of this compound with enhanced properties, modern high-throughput synthesis and screening methods are essential. Integrating this chemical scaffold into multicomponent reactions and automated synthesis platforms represents a significant opportunity.

Future directions in this area are:

Multicomponent Reactions (MCRs): Designing derivatives of this compound that can serve as inputs for MCRs, such as the Ugi or Passerini reactions, would enable the rapid generation of large libraries of complex molecules from simple starting materials. nih.govwikipedia.orgillinois.eduorganic-chemistry.org For instance, a new pyrenylglycine substrate with a picolinamide moiety was recently assembled via an Ugi multicomponent reaction. nih.gov This approach drastically increases molecular diversity for biological or material screening.

Automated Synthesis: The use of automated synthesis platforms can dramatically reduce the time required to synthesize and purify new compounds. merckmillipore.comyoutube.com By developing robust synthetic routes amenable to automation, researchers can create large arrays of this compound analogs for systematic structure-activity relationship (SAR) studies, accelerating the optimization process for any given application. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.